molecular formula C7H7ClIN3 B13683475 1-(2-Chloro-4-iodophenyl)guanidine

1-(2-Chloro-4-iodophenyl)guanidine

Cat. No.: B13683475
M. Wt: 295.51 g/mol
InChI Key: OQSNGOSTOMNFFC-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-iodophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, organocatalysis, and biochemical processes. The compound’s unique structure, featuring both chlorine and iodine substituents on the phenyl ring, makes it an interesting subject for research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Chloro-4-iodophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-iodoaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . This strategy provides a straightforward and efficient route to diverse guanidines with high yields.

Industrial production methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of its imidazole groups by amines . This method is advantageous due to its convenience and the ability to achieve high yields.

Chemical Reactions Analysis

1-(2-Chloro-4-iodophenyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with hydrogen peroxide can yield the corresponding nitro compound.

    Coupling Reactions: The guanidine group can participate in coupling reactions with other aromatic compounds to form more complex structures. Palladium-catalyzed cross-coupling reactions are commonly used for this purpose.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with sodium iodide can yield 1-(2-Iodo-4-iodophenyl)guanidine.

Scientific Research Applications

1-(2-Chloro-4-iodophenyl)guanidine has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, guanidines are known for their ability to form hydrogen bonds and interact with biological molecules. This makes this compound a valuable tool for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: The compound’s potential as a pharmaceutical intermediate is being explored.

    Industry: In industrial applications, this compound is used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-iodophenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its high basicity and ability to form stable hydrogen bonds. This allows the compound to interact with various biological molecules, including proteins and nucleic acids . The chlorine and iodine substituents on the phenyl ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

1-(2-Chloro-4-iodophenyl)guanidine can be compared with other guanidine derivatives, such as:

    1-(2-Chlorophenyl)guanidine: Lacks the iodine substituent, which can affect its reactivity and biological activity.

    1-(4-Iodophenyl)guanidine: Lacks the chlorine substituent, which can influence its chemical properties.

    1-(2-Bromo-4-iodophenyl)guanidine: Contains a bromine substituent instead of chlorine, which can alter its reactivity and applications.

Properties

Molecular Formula

C7H7ClIN3

Molecular Weight

295.51 g/mol

IUPAC Name

2-(2-chloro-4-iodophenyl)guanidine

InChI

InChI=1S/C7H7ClIN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

OQSNGOSTOMNFFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)N=C(N)N

Origin of Product

United States

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